

The Biological Activities of Octadecyl Caffeate: A Technical Guide

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Compound of Interest					
Compound Name:	Octadecyl caffeate				
Cat. No.:	B1157960	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Octadecyl caffeate, the ester of caffeic acid and octadecanol, is a lipophilic derivative of the widely studied phenolic compound, caffeic acid. This modification in chemical structure enhances its potential for application in lipophilic environments, such as cell membranes, thereby influencing its biological activities. This technical guide provides an in-depth overview of the known biological activities of **octadecyl caffeate**, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and drug development endeavors.

Antioxidant Activity

Octadecyl caffeate exhibits significant antioxidant properties, primarily attributed to the catechol moiety of the caffeic acid portion, which can donate hydrogen atoms to scavenge free radicals. The lipophilic nature of the octadecyl chain is believed to enhance its efficacy in protecting lipid-rich environments from oxidative damage.

Quantitative Antioxidant Data

The antioxidant capacity of **octadecyl caffeate** and related alkyl caffeates has been evaluated using various assays. The following table summarizes key quantitative data.



Compound	Assay	IC50 / Activity	Reference
Alkyl Caffeates	DPPH Radical Scavenging	14–23 μΜ	[1][2]
Octadecyl Caffeate	DPPH Radical Scavenging	0.29 to 1.20 mol of caffeic acid equivalents per mole	[3]
Caffeic Acid	DPPH Radical Scavenging	24–51 μΜ	[1][2]
Vitamin C	DPPH Radical Scavenging	24–51 μΜ	[1][2]
ВНТ	DPPH Radical Scavenging	24–51 μΜ	[1][2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of **octadecyl caffeate** using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

- Octadecyl caffeate
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- 96-well microplate
- Microplate reader

Procedure:

 Prepare a stock solution of octadecyl caffeate in a suitable solvent (e.g., methanol or DMSO).



- Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep purple color.
- In a 96-well plate, add serial dilutions of the **octadecyl caffeate** solution to the wells.
- Add the DPPH solution to each well containing the sample.
- Include a control group with the solvent and DPPH solution but without the sample.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.
- The percentage of DPPH radical scavenging activity is calculated using the following formula:
- The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of octadecyl caffeate.

Anti-inflammatory Activity

Octadecyl caffeate has demonstrated promising anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. Its mechanism of action is thought to involve the modulation of enzymes such as lipoxygenase and the transcription factor NF-κB.

Quantitative Anti-inflammatory Data

While specific IC50 values for **octadecyl caffeate** in many anti-inflammatory assays are not readily available in the cited literature, data for structurally similar compounds like octyl caffeate provide valuable insights.



Compound	Assay	Cell Line	IC50 (μM)	Reference
Octyl Caffeate	Nitric Oxide (NO) Production Inhibition	RAW 264.7 Macrophages	2.4	[4]
Methyl Caffeate	Nitric Oxide (NO) Production Inhibition	RAW 264.7 Macrophages	21.0	[4]
Ethyl Caffeate	Nitric Oxide (NO) Production Inhibition	RAW 264.7 Macrophages	12.0	[4]
Butyl Caffeate	Nitric Oxide (NO) Production Inhibition	RAW 264.7 Macrophages	8.4	[4]

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- RAW 264.7 macrophage cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- Octadecyl caffeate
- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)



- 96-well cell culture plate
- Cell incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of octadecyl caffeate for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours to induce NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).
- After incubation, collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm.
- The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
- The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathway: Inhibition of NF-kB Activation

Octadecyl caffeate, like other caffeic acid derivatives, is believed to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the



cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.

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